molecular formula C9H11Cu B1603969 Mesitylcopper(I) CAS No. 75732-01-3

Mesitylcopper(I)

Cat. No.: B1603969
CAS No.: 75732-01-3
M. Wt: 182.73 g/mol
InChI Key: TYIFJJCPKPPNPM-UHFFFAOYSA-N
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Description

Mesitylcopper(I), also known as (2,4,6-Trimethylphenyl)copper, is a thermally stable and highly soluble organocopper compound. It is commonly used as a metalation reagent in organic synthesis. This compound is sensitive to moisture and air, requiring reactions to be carried out under anhydrous conditions .

Mechanism of Action

Target of Action

Mesitylcopper(I) is an organocopper compound that is primarily used as a metalation reagent in organic synthesis . It serves as a useful “holding group” in mixed lithium cuprate reagents .

Mode of Action

Mesitylcopper(I) interacts with its targets by transferring the mesityl group in stoichiometric carbon-carbon (C−C) and carbon-heteroatom (C−heteroatom) bond-forming reactions . This selective group transfer is a key aspect of its mode of action.

Biochemical Pathways

Mesitylcopper(I) is involved in the synthesis of various copper(I) complexes, including alkoxides, siloxides, phosphates, amides, and phosphides . It also plays a role in the formation of biorelevant copper(I) complexes, which serve as biomimetic model compounds . Furthermore, it contributes to the production of copper nanoparticles from stabilizing primary amines .

Pharmacokinetics

It’s important to note that mesitylcopper(i) is thermally stable and highly soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Mesitylcopper(I)'s action largely depend on the specific reactions it is involved in. For instance, in the synthesis of copper(I) complexes, the result of its action is the formation of these complexes . In the production of copper nanoparticles, Mesitylcopper(I) contributes to the generation of these nanoparticles .

Action Environment

Mesitylcopper(I) is very sensitive to moisture and air, and therefore, reactions involving this compound must be carried out under anhydrous conditions . This highlights the importance of the reaction environment in influencing the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Mesitylcopper(I) plays a significant role in biochemical reactions. It is used to synthesize homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides . It also aids in the creation of biorelevant copper(I) complexes as biomimetic model compounds . Furthermore, Mesitylcopper(I) can be used to produce copper nanoparticles from stabilizing primary amines .

Cellular Effects

They are involved in various physiological and developmental processes . Copper ions are also essential for neurotransmission and myelination .

Molecular Mechanism

Mesitylcopper(I) exerts its effects at the molecular level through its role in the synthesis of various copper(I) complexes These complexes can interact with various biomolecules, leading to changes in their function

Temporal Effects in Laboratory Settings

It is known that Mesitylcopper(I) is a thermally stable compound , suggesting that it may have long-term stability in laboratory settings.

Metabolic Pathways

Copper ions are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 , and cAMP-degrading phosphodiesterase PDE3B .

Transport and Distribution

Copper ions are known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Copper ions are known to be localized in various subcellular compartments, including the cytoplasm and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylcopper(I) is typically synthesized by reacting mesitylmagnesium bromide with copper(I) chloride under anhydrous conditions. The reaction is carried out in a Schlenk vessel under an inert atmosphere, such as argon, to prevent moisture and air from affecting the reaction .

Industrial Production Methods: While specific industrial production methods for Mesitylcopper(I) are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The key is maintaining anhydrous conditions and using high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Mesitylcopper(I) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Mesitylcopper(I) is unique due to its high thermal stability, solubility, and specific reactivity in transferring the mesityl group. This makes it particularly valuable in selective bond-forming reactions and the synthesis of complex copper(I) compounds .

Properties

IUPAC Name

copper(1+);1,3,5-trimethylbenzene-6-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIFJJCPKPPNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cu
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505309
Record name Copper(1+) 2,4,6-trimethylbenzen-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75732-01-3
Record name Copper(1+) 2,4,6-trimethylbenzen-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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